molecular formula C25H17N3O4S B13049439 2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate CAS No. 7243-09-6

2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate

Cat. No.: B13049439
CAS No.: 7243-09-6
M. Wt: 455.5 g/mol
InChI Key: XNEMUICNSDOGBT-UHFFFAOYSA-N
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Description

2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate is a complex organic compound with a unique structure that combines a pyrazole ring, a quinoline ring, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate typically involves multiple steps, starting with the preparation of the pyrazole and quinoline intermediates. One common method involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with 2-aminobenzophenone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can help to optimize reaction conditions, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium iodide or alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and pyrazole derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of the target compound.

    Quinoline-8-sulfonic acid: Another related compound with similar structural features.

    2-(1-phenyl-1H-pyrazole-4-carbonyl)phenol: A structurally similar compound with different functional groups.

Uniqueness

2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate is unique due to its combination of a pyrazole ring, a quinoline ring, and a sulfonate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.

Properties

CAS No.

7243-09-6

Molecular Formula

C25H17N3O4S

Molecular Weight

455.5 g/mol

IUPAC Name

[2-(1-phenylpyrazole-4-carbonyl)phenyl] quinoline-8-sulfonate

InChI

InChI=1S/C25H17N3O4S/c29-25(19-16-27-28(17-19)20-10-2-1-3-11-20)21-12-4-5-13-22(21)32-33(30,31)23-14-6-8-18-9-7-15-26-24(18)23/h1-17H

InChI Key

XNEMUICNSDOGBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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